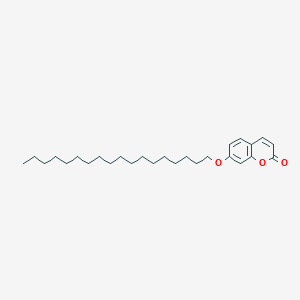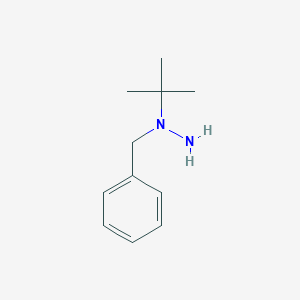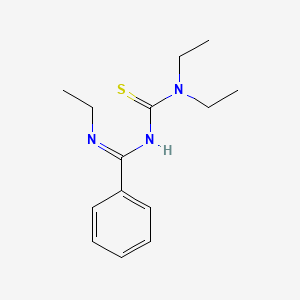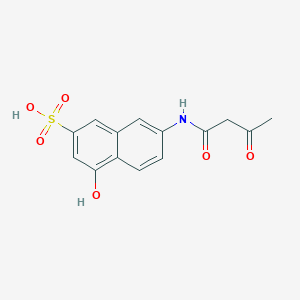
1-Diazenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazenylmethanimine is an organic compound with the molecular formula CH₂N₂ It is a member of the diazo compounds, characterized by the presence of a diazo group (N=N) attached to a methanimine group (CH=N)
Vorbereitungsmethoden
1-Diazenylmethanimine can be synthesized through several methods. One common synthetic route involves the reaction of nitrosomethylurea with potassium hydroxide in an ether solution. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product . Another method involves the use of nitrosomethylurethane and alcoholic potassium hydroxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Diazenylmethanimine undergoes a variety of chemical reactions due to its highly reactive diazo group. Some of the key reactions include:
Oxidation: The compound can be oxidized to form nitrogen gas and other by-products.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: The diazo group can be substituted with other functional groups, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Diazenylmethanimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and cyclopropanes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Diazenylmethanimine involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is primarily due to the presence of the diazo group, which can undergo homolytic or heterolytic cleavage to form reactive species .
Vergleich Mit ähnlichen Verbindungen
1-Diazenylmethanimine can be compared with other diazo compounds, such as diazomethane (CH₂N₂) and diazoethane (C₂H₄N₂). While these compounds share similar reactivity due to the presence of the diazo group, this compound is unique in its structural configuration and specific reactivity patterns. Other similar compounds include phenylenediamines, which also contain nitrogen-nitrogen bonds but differ in their overall structure and applications .
Eigenschaften
| 90251-05-1 | |
Molekularformel |
CH3N3 |
Molekulargewicht |
57.055 g/mol |
IUPAC-Name |
N-iminomethanimidamide |
InChI |
InChI=1S/CH3N3/c2-1-4-3/h1-3H |
InChI-Schlüssel |
WHWSKLPPZAUNTI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
